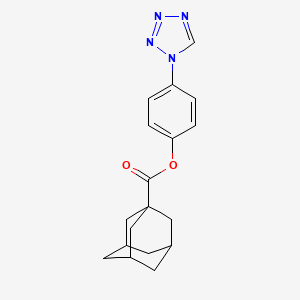
4-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate is a complex organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an adamantane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction. This can be achieved by reacting the tetrazole with a halogenated benzene derivative in the presence of a base such as potassium carbonate.
Formation of Adamantane Carboxylate: The adamantane carboxylate moiety is synthesized separately by reacting adamantane with a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride.
Coupling Reaction: Finally, the tetrazole-phenyl intermediate is coupled with the adamantane carboxylate through an esterification reaction. This can be achieved by using a coupling agent such as dicyclohexylcarbodiimide in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring and phenyl group can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in an organic solvent.
Major Products Formed
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Formation of various substituted tetrazole or phenyl derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity. It has shown promise in the development of antiviral, antibacterial, and anticancer agents.
Materials Science: The compound’s stability and structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules, exploring its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in viral replication or bacterial cell wall synthesis.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and immune response. Its effects on these pathways contribute to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar in structure but lacks the adamantane moiety.
1-(2H-Tetrazol-5-yl)-1,2,4-triazole: Contains a tetrazole ring but differs in the attached groups.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich compound with different structural features.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate is unique due to the presence of both the tetrazole ring and the adamantane carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N4O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C18H20N4O2/c23-17(18-8-12-5-13(9-18)7-14(6-12)10-18)24-16-3-1-15(2-4-16)22-11-19-20-21-22/h1-4,11-14H,5-10H2 |
InChI Key |
OYQPQRSJCHWOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















